

Phoslactomycin A versus Fostriecin: a comparative analysis of PP2A inhibition

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Compound of Interest

Compound Name: *Phoslactomycin A*

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Phoslactomycin A vs. Fostriecin: A Comparative Analysis of PP2A Inhibition

A Guide for Researchers, Scientists, and Drug Development Professionals

Protein Phosphatase 2A (PP2A) is a master regulator among serine/threonine phosphatases, governing a vast array of cellular signaling pathways critical for cell cycle control, growth, and apoptosis. Its role as a tumor suppressor has made it a prime target for therapeutic development. Among the natural products that inhibit PP2A, **Phoslactomycin A** and Fostriecin stand out for their potency and specificity. This guide provides an objective comparison of these two inhibitors, supported by experimental data, to assist researchers in making informed decisions for their studies.

Comparative Performance and Potency

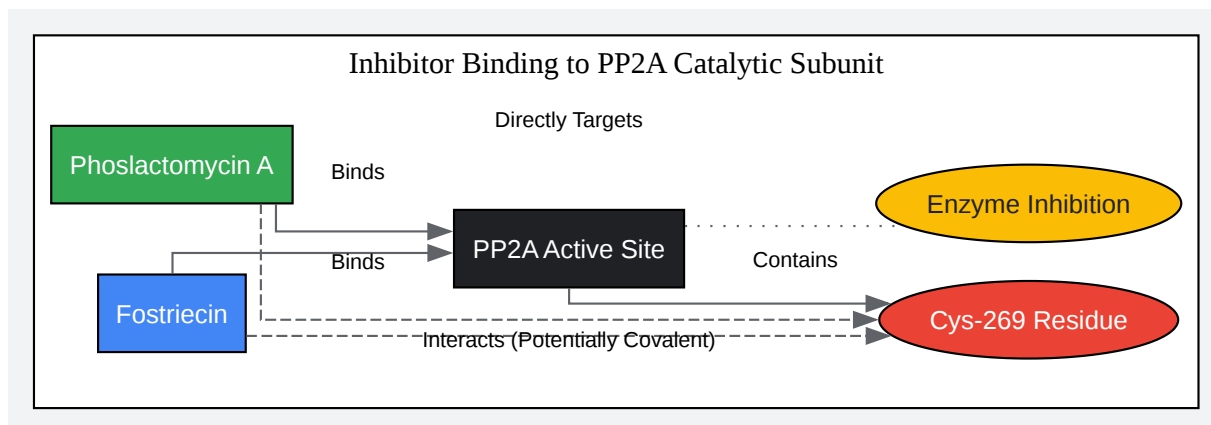
Both Fostriecin and **Phoslactomycin A** are potent inhibitors of the PP2A catalytic subunit (PP2Ac), yet they exhibit distinct biochemical profiles and cellular consequences. Fostriecin is recognized as one of the most potent and selective PP2A inhibitors discovered.

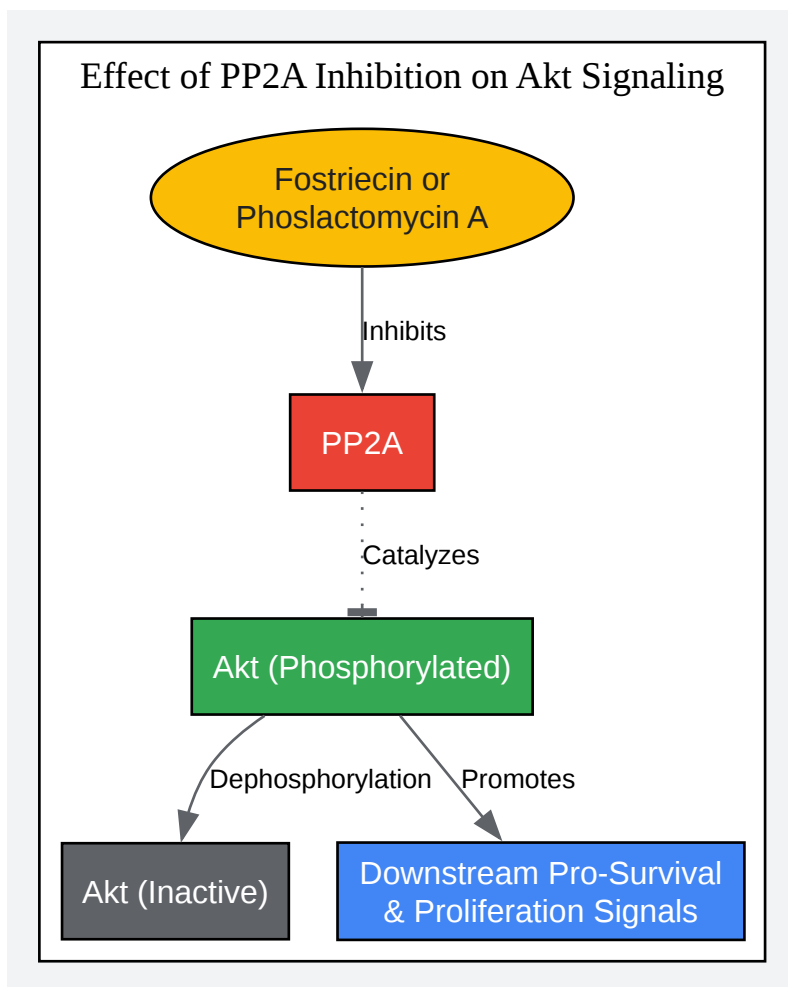
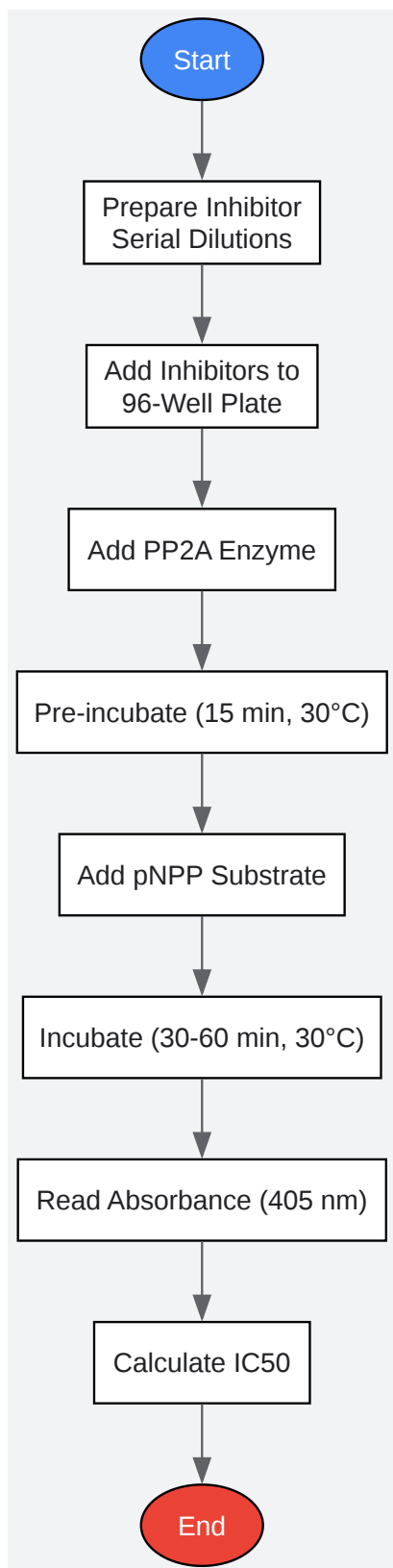
Parameter	Fostriecin	Phoslactomycin A
Target(s)	PP2A, PP4	PP2A
IC50 (PP2A)	1.3 - 3.2 nM[1][2]	4.8 nM
IC50 (PP1)	>100 µM[1][2]	>10 µM
Cellular Effect	G2/M phase cell cycle arrest, apoptosis[2][3]	G1 phase cell cycle arrest
Mechanism	Binds PP2Ac active site; may form a covalent adduct with Cys269[4][5]	Binds PP2Ac active site, targeting Cys269[6]

Fostriecin demonstrates exceptional potency against PP2A and the related PP4, while showing negligible inhibition of PP1 at similar concentrations.[1][2] This profile leads to a robust G2/M phase arrest in treated cancer cells.[2][3] **Phoslactomycin A** is also a potent PP2A inhibitor, though slightly less so than Fostriecin, and induces a distinct G1 phase cell cycle arrest. Notably, both compounds appear to interact with the Cys-269 residue in the PP2A catalytic subunit, a key feature for their potent inhibition.[5][6]

Mechanism of Inhibition: A Tale of Two Binders

While both molecules target the same enzyme, their interaction with the PP2A catalytic subunit has subtle but important differences. Both inhibitors occupy the active site cleft, but the nature of their interaction, particularly with Cysteine-269, is a focus of study.





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